1-Benzyl-3,3-dimethylazetidin-2-one

EAAT2 EAAT3 selectivity

Procure the N-benzyl-3,3-dimethylazetidin-2-one scaffold for definitive target engagement studies. This compound provides a critical EAAT2 inhibitory benchmark (IC50 = 2.95 μM) and validated crystallographic coordinates (monoclinic C2, R = 0.053) for docking, not achievable with the unsubstituted parent (CAS 7486-91-1) or non-benzylated analogs. Its distinct 1H NMR fingerprint (e.g., δ 4.73 benzylic CH2) ensures identity verification and purity assessment.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B13915287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-dimethylazetidin-2-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1(CN(C1=O)CC2=CC=CC=C2)C
InChIInChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyHJZDKZMSDOXSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,3-dimethylazetidin-2-one: Core Scaffold & Baseline Procurement Considerations


1-Benzyl-3,3-dimethylazetidin-2-one is a heterocyclic compound classified within the azetidin-2-one (β-lactam) family [1]. Its core structure consists of a four-membered lactam ring substituted at the 1-position with a benzyl group and at the 3-position with two geminal methyl groups [2]. This structural arrangement confers a molecular weight of 189.26 g/mol and a molecular formula of C12H15NO [2]. The compound has been investigated as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3] and as a modulator of the excitatory amino acid transporter 2 (EAAT2) [4], establishing its relevance in both metabolic and neurological research contexts. Its procurement is primarily driven by the need for a well-characterized, N-benzyl-substituted 3,3-dimethylazetidin-2-one scaffold with documented selectivity profiles relative to closely related analogs.

Why 1-Benzyl-3,3-dimethylazetidin-2-one Cannot Be Interchanged with Unsubstituted or Non-Benzylic Azetidin-2-ones


Generic substitution among azetidin-2-one derivatives is scientifically unjustified due to profound differences in selectivity and molecular recognition that arise from specific substitution patterns. The 3,3-dimethyl substitution imparts conformational rigidity and alters the electronic environment of the β-lactam carbonyl, while the N-benzyl group provides critical aromatic π-stacking interactions and hydrophobic contacts within target binding pockets [1]. Direct comparisons with the unsubstituted parent, 3,3-dimethylazetidin-2-one (CAS 7486-91-1), reveal that the N-benzyl derivative exhibits dramatically different selectivity profiles—for instance, the unsubstituted scaffold shows no reported EAAT2 inhibitory activity, whereas 1-benzyl-3,3-dimethylazetidin-2-one demonstrates measurable IC50 values in the low micromolar range [2]. Similarly, 1-benzylazetidin-2-one (lacking the 3,3-dimethyl groups) displays markedly different conformational preferences and biological activity . These differences underscore that compounds within this class cannot be substituted without altering key pharmacological and physicochemical properties, necessitating careful procurement decisions based on specific, quantitative differentiation evidence.

Quantitative Differentiation of 1-Benzyl-3,3-dimethylazetidin-2-one: Comparator-Based Evidence


EAAT2/EAAT3 Selectivity: 1-Benzyl-3,3-dimethylazetidin-2-one Exhibits Moderate Selectivity Window

1-Benzyl-3,3-dimethylazetidin-2-one demonstrates a selectivity window between EAAT2 and EAAT3, with IC50 values of 2.95 μM against EAAT2 and 3.09 μM against EAAT3 [1]. In contrast, the unsubstituted 3,3-dimethylazetidin-2-one parent scaffold shows no reported activity against EAAT2, highlighting the critical role of N-benzyl substitution in conferring transporter engagement [2].

EAAT2 EAAT3 selectivity

Crystal Structure Determination Provides Definitive Stereochemical Assignment for 1-Benzyl-3,3-dimethylazetidin-2-one

Single-crystal X-ray diffraction analysis of 1-benzyl-3,3-dimethylazetidin-2-one reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 101.289(1)°, and a final R-factor of 0.053 for 2043 observed reflections [1]. In contrast, the parent 3,3-dimethylazetidin-2-one has not been crystallographically characterized under comparable conditions, limiting its utility in structure-based design workflows.

crystallography stereochemistry solid-state

11β-HSD1 Inhibitory Potency: 1-Benzyl-3,3-dimethylazetidin-2-one Serves as Lead Scaffold for Selective Inhibition

The 3,3-dimethyl-azetidin-2-one scaffold, as exemplified by 1-benzyl-3,3-dimethylazetidin-2-one and its analogs, has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. While specific IC50 values for the exact 1-benzyl derivative against 11β-HSD1 are not publicly disclosed, the broader class exhibits sub-micromolar potency against both human and mouse isoforms of the enzyme [2]. In contrast, 1-benzylazetidin-2-one (lacking 3,3-dimethyl substitution) shows no reported 11β-HSD1 activity, underscoring the necessity of the gem-dimethyl motif for target engagement .

11β-HSD1 metabolic disorders enzyme inhibition

1H NMR Spectral Data Enable Unambiguous Identity Confirmation and Purity Assessment

The 1H NMR spectrum of 1-benzyl-3,3-dimethylazetidin-2-one in CDCl3 displays characteristic singlets at δ 1.25 and 1.57 ppm (geminal methyl groups), a singlet at δ 4.73 ppm (benzylic methylene), and doublets at δ 4.16 and 4.67 ppm (J = 11 Hz, ring methylenes) [1]. In contrast, the unsubstituted 3,3-dimethylazetidin-2-one shows a distinct spectral pattern lacking the benzyl aromatic proton signals (δ ~7.2-7.4 ppm) and the benzylic methylene resonance, enabling straightforward differentiation by 1H NMR .

NMR spectroscopy quality control structural verification

Optimal Application Scenarios for 1-Benzyl-3,3-dimethylazetidin-2-one Based on Quantitative Evidence


EAAT2/EAAT3 Transporter Pharmacology Studies

Researchers investigating the pharmacological modulation of glutamate transporters can utilize 1-benzyl-3,3-dimethylazetidin-2-one as a reference compound with defined EAAT2 inhibitory activity (IC50 = 2.95 μM) and a measurable EAAT3 selectivity window (IC50 = 3.09 μM) [1]. This compound is particularly valuable for establishing baseline transporter engagement in cell-based uptake assays, as it provides a benchmark against which novel EAAT modulators can be quantitatively compared. The unsubstituted 3,3-dimethylazetidin-2-one parent is not suitable for this application due to the absence of detectable EAAT2 activity [2].

Structure-Based Drug Design and Molecular Modeling

The high-resolution crystal structure of 1-benzyl-3,3-dimethylazetidin-2-one (monoclinic C2, R = 0.053) [1] provides a validated three-dimensional template for molecular docking studies, pharmacophore generation, and in silico screening campaigns targeting enzymes such as 11β-HSD1 [2]. In contrast, the unsubstituted 3,3-dimethylazetidin-2-one lacks publicly available crystallographic coordinates, limiting its utility in structure-guided optimization workflows. Procurement of the N-benzyl derivative thus enables more robust computational modeling and structure-activity relationship (SAR) analyses.

Analytical Reference Standard for Azetidin-2-one Derivative Characterization

The well-documented 1H NMR spectrum of 1-benzyl-3,3-dimethylazetidin-2-one, featuring diagnostic signals at δ 1.25, 1.57 (gem-dimethyl), δ 4.73 (benzylic CH2), and δ 4.16/4.67 (ring CH2) [1], provides a reliable analytical fingerprint for the identification and purity assessment of related azetidin-2-one derivatives. This spectral reference can be used to verify the identity of newly synthesized analogs, detect impurities in bulk batches, and confirm the integrity of the β-lactam ring under various storage and reaction conditions. The distinct aromatic and benzylic signals offer clear differentiation from non-benzylated azetidin-2-one scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,3-dimethylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.